molecular formula C9H16O B159312 2-Ethyl-2-heptenal CAS No. 10031-88-6

2-Ethyl-2-heptenal

Cat. No.: B159312
CAS No.: 10031-88-6
M. Wt: 140.22 g/mol
InChI Key: RKQKOUYEJBHOFR-UHFFFAOYSA-N
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Description

2-Ethyl-2-heptenal, also known as fema 2438, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a green and sharp tasting compound that can be found in fruits and nuts. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

Synthesis of Tetrahydropyridines

2-Ethyl-3-butylacrolein has been studied in the context of phosphine-catalyzed annulations. Zhu et al. (2003) reported that ethyl 2-methyl-2,3-butadienoate, related to 2-Ethyl-3-butylacrolein, can undergo annulation with N-tosylimines, leading to the synthesis of tetrahydropyridines with complete regioselectivity and excellent yields. This suggests potential applications in synthesizing complex organic compounds (Zhu, Lan, & Kwon, 2003).

Catalytic Reactor Processes

Ghaemi et al. (2018) explored the hydrogenation of 2-ethyl-3-propylacrolein (EPA) in a laboratory-scale plug flow reactor. They found that optimal operating conditions can achieve a high yield of 2-ethylhexanol, which is significant for understanding and improving catalytic reactor processes (Ghaemi & Zerehsaz, 2018).

Antimicrobial Polymers

Lenoir et al. (2006) studied poly[2-(tert-butylamino)ethyl methacrylate] (PTBAEMA), which has some structural similarities to 2-Ethyl-3-butylacrolein. They found that incorporating PTBAEMA into low-density polyethylene can impart antimicrobial properties, indicating potential applications in creating antimicrobial materials (Lenoir et al., 2006).

Biomolecular Delivery Systems

Tan et al. (2019) investigated polymers containing poly(2-(dimethylamino)ethyl methacrylate), structurally related to 2-Ethyl-3-butylacrolein. Their research provided insights into the design of biomolecular delivery systems, emphasizing the importance of polycation architecture in biological performance (Tan et al., 2019).

Dental Adhesion

Wang and Nakabayashi (1991) explored 2-(methacryloxy)ethyl phenyl hydrogenphosphate for bonding to dentin. Although not directly involving 2-Ethyl-3-butylacrolein, this research highlights the potential of similar compounds in dental materials (Wang & Nakabayashi, 1991).

Properties

CAS No.

10031-88-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-ethylhept-2-enal

InChI

InChI=1S/C9H16O/c1-3-5-6-7-9(4-2)8-10/h7-8H,3-6H2,1-2H3

InChI Key

RKQKOUYEJBHOFR-UHFFFAOYSA-N

Isomeric SMILES

CCCC/C=C(/CC)\C=O

SMILES

CCCCC=C(CC)C=O

Canonical SMILES

CCCCC=C(CC)C=O

density

0.891-0.898

34210-19-0

physical_description

colourless mobile liquid;  powerful sharp-green aroma

solubility

Insoluble in water;  slightly soluble in propylene glycol;  soluble in oils
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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